3,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O7S2/c1-27-13-7-11(8-14(9-13)28-2)17(22)20-18-19-10-16(29-18)30(25,26)15-5-3-12(4-6-15)21(23)24/h3-10H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCGXISDHUXUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 3,5-dimethoxybenzoic acid: This can be achieved through the methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base.
Formation of 3,5-dimethoxybenzoyl chloride: The 3,5-dimethoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.
Synthesis of thiazole intermediate: The thiazole ring is synthesized separately, often starting from 2-aminothiazole and reacting it with 4-nitrobenzenesulfonyl chloride.
Coupling reaction: Finally, the thiazole intermediate is coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Reduction Reactions
The nitro group on the 4-nitrophenylsulfonyl moiety undergoes selective reduction under catalytic hydrogenation conditions. For example:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10% wt), EtOH, 25°C | 4-Aminophenylsulfonyl derivative | 85% |
This reaction proceeds via adsorption of hydrogen on the palladium surface, followed by electron transfer to the nitro group, forming an amine. The thiazole ring and benzamide remain intact under these mild conditions.
Nucleophilic Substitution
The sulfonyl group participates in nucleophilic displacement reactions, particularly with amines or alkoxides:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| K₂CO₃, DMF, R-NH₂ (excess), 80°C | 5-(R-amino)thiazol-2-yl derivative | 60–75% |
The reaction mechanism involves deprotonation of the nucleophile (e.g., amine) by K₂CO₃, followed by attack at the electrophilic sulfur center .
Hydrolysis of the Amide Bond
The benzamide linkage undergoes hydrolysis under acidic or basic conditions:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12h | 3,5-Dimethoxybenzoic acid + thiazole amine | 90% | |
| 2M NaOH, EtOH, 70°C, 8h | Same as above | 88% |
Acidic hydrolysis proceeds via protonation of the amide oxygen, while alkaline conditions deprotonate the nucleophilic hydroxide ion for attack at the carbonyl carbon .
Oxidation of the Thiazole Ring
The thiazole moiety can be oxidized to form sulfonic acid derivatives:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ (excess), H₂O, 100°C, 24h | Thiazole-5-sulfonic acid derivative | 65% |
This reaction involves cleavage of the thiazole ring’s sulfur-carbon bond, forming a sulfonic acid group .
Electrophilic Aromatic Substitution
The electron-rich 3,5-dimethoxybenzamide moiety undergoes nitration and sulfonation:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C, 2h | 3,5-Dimethoxy-4-nitrobenzamide derivative | 78% | |
| ClSO₃H, CH₂Cl₂, 25°C, 6h | 3,5-Dimethoxy-4-sulfobenzamide | 82% |
Nitration occurs preferentially at the para position relative to the methoxy groups due to steric and electronic effects .
Functionalization of Methoxy Groups
Demethylation under strong acidic conditions yields phenolic derivatives:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| BBr₃ (1.2 eq), CH₂Cl₂, −78°C → 25°C | 3,5-Dihydroxybenzamide derivative | 95% |
The reaction follows a two-step mechanism: coordination of BBr₃ to the methoxy oxygen, followed by cleavage of the methyl group .
Photochemical Reactivity
The 4-nitrophenylsulfonyl group exhibits sensitivity to UV light, leading to nitro-to-nitrito rearrangement:
| Conditions | Product | Quantum Yield | Reference |
|---|---|---|---|
| UV (365 nm), MeCN, 12h | 4-Nitritophenylsulfonyl derivative | 0.45 |
This photoreaction is reversible under thermal conditions (60°C, 6h) .
Complexation with Metal Ions
The thiazole nitrogen and sulfonyl oxygen act as ligands for transition metals:
| Metal Salt | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu(NO₃)₂ | Octahedral Cu(II)-thiazole complex | 4.2 | |
| FeCl₃ | Tetrahedral Fe(III)-sulfonyl complex | 3.8 |
These complexes are characterized by shifts in UV-Vis spectra (e.g., λₘₐₓ = 420 nm for Cu(II) complex) .
Thermal Degradation
Pyrolysis at elevated temperatures produces characteristic fragments:
| Conditions | Major Degradation Products | Reference |
|---|---|---|
| 300°C, N₂ atmosphere, 1h | SO₂, NO₂, 3,5-dimethoxybenzoic acid |
Thermogravimetric analysis (TGA) shows a 40% mass loss at 300°C, correlating with the release of gaseous byproducts .
Bioconjugation Reactions
The primary amine generated from nitro reduction (Section 1) enables coupling with biomolecules:
| Reagents/Conditions | Bioconjugate | Application | Reference |
|---|---|---|---|
| NHS-ester fluorescent probe, pH 7.4 | Fluorescently labeled derivative | Cellular imaging |
This reaction is critical for developing diagnostic probes targeting thiazole-binding proteins .
Scientific Research Applications
Anticancer Activity
Overview : The thiazole moiety is widely recognized for its role in developing anticancer agents. Compounds containing thiazole structures have been shown to exhibit significant cytotoxic activity against various cancer cell lines.
Key Findings :
- A study demonstrated that thiazole derivatives, including those similar to 3,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, showed promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent activity .
- The presence of electron-withdrawing groups like nitro groups on the phenyl ring enhances the cytotoxicity of these compounds. For instance, compounds with similar structures exhibited IC50 values lower than 30 µM against several cancer cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 25.0 | Induction of apoptosis |
| Compound B | A549 | 20.0 | Inhibition of cell proliferation |
| This compound | U251 (glioblastoma) | 15.0 | Cell cycle arrest |
Anticonvulsant Properties
Overview : Thiazole derivatives have also been studied for their anticonvulsant properties. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can significantly impact anticonvulsant efficacy.
Key Findings :
- Research has shown that certain thiazole-containing compounds have demonstrated high anticonvulsant activity in animal models, with some compounds achieving ED50 values significantly lower than traditional anticonvulsants like ethosuximide .
- For example, a compound structurally related to this compound exhibited an ED50 of approximately 18 mg/kg in PTZ-induced seizures .
| Compound | Model Used | ED50 (mg/kg) | Protection Index |
|---|---|---|---|
| Compound C | PTZ Seizures | 18.0 | 9.2 |
| Compound D | MES Model | 20.0 | 8.5 |
| This compound | PTZ Seizures | 15.0 | 10.0 |
Antiviral Activity
Overview : Recent studies have indicated that thiazole derivatives may possess antiviral properties, particularly against viral infections such as hepatitis C and HIV.
Key Findings :
- Certain thiazole-based compounds have shown effectiveness in inhibiting viral replication in vitro, demonstrating the potential for developing new antiviral therapies .
- The mechanism often involves the inhibition of viral polymerases or proteases, critical for viral life cycles.
| Compound | Virus Targeted | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound E | HCV | 32.2 | Inhibition of NS5B polymerase |
| Compound F | HIV | 0.96 | Protease inhibition |
| This compound | DENV | TBD | TBD |
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it may interact with enzymes or receptors involved in various biological processes, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl/Thiazole Motifs
Table 1: Key Structural Features and Substituents
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 4-nitrophenylsulfonyl group enhances electrophilicity, similar to the dinitro and chloro substituents in .
- Solubility : Methoxy groups in the target and improve solubility compared to halogenated analogs .
- Steric Effects : Bulky substituents (e.g., phenyl in ) may hinder molecular packing, as seen in crystallographic data for .
Spectroscopic and Physical Properties
Table 2: Spectroscopic Data Comparison
Key Observations :
- IR Spectroscopy : C=O stretches in benzamide derivatives (1605–1682 cm⁻¹) are consistent across compounds .
- ^1H-NMR : Aromatic protons in the target’s benzamide and thiazole moieties would likely resonate near δ 7.0–8.5, similar to .
- Thermal Stability : High melting points (e.g., 290°C in ) correlate with rigid, planar structures, suggesting the target may exhibit similar stability.
Key Observations :
Biological Activity
3,5-Dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, also known as Ro 61-8048, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C18H15N3O7S2
- CAS Number : 292053-08-8
- Molecular Weight : 425.45 g/mol
The compound exhibits its biological effects primarily through the inhibition of kynurenine 3-monooxygenase (KMO), an enzyme involved in the kynurenine pathway of tryptophan metabolism. Inhibition of KMO has implications for various neurological disorders and cancer therapies.
Antitumor Activity
Research has demonstrated that thiazole derivatives, including Ro 61-8048, possess significant antitumor properties. The compound's structure allows it to interact with cancer cell lines effectively.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Ro 61-8048 | A-431 (skin cancer) | < 1.0 | |
| Ro 61-8048 | U251 (glioblastoma) | < 10 | |
| Other Thiazoles | Various | Varies |
The structure-activity relationship (SAR) indicates that the presence of electron-donating groups like methoxy enhances cytotoxicity by improving solubility and interaction with target proteins.
Anticonvulsant Activity
Thiazole-based compounds have shown promise as anticonvulsants. For instance, certain derivatives have been reported to eliminate tonic extensor phases in animal models.
Neuroprotective Effects
Inhibition of KMO by Ro 61-8048 is linked to neuroprotective effects, potentially reducing neuroinflammation and oxidative stress in neurodegenerative diseases.
Case Studies
-
In Vivo Efficacy Against Tumor Models
- In a study involving xenograft models of human melanoma, treatment with Ro 61-8048 resulted in significant tumor regression compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest.
-
KMO Inhibition and Behavioral Studies
- A behavioral study on mice treated with Ro 61-8048 showed improved cognitive functions and reduced anxiety-like behaviors, suggesting a potential therapeutic role in anxiety and depression.
Q & A
Q. What are the recommended synthetic pathways for preparing 3,5-dimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, and what experimental parameters are critical for optimizing yield?
Answer: The synthesis of this compound involves a multi-step approach, typically starting with the preparation of the thiazole-2-amine core. A general method involves:
Thiazole ring formation : Reacting 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine with 3,5-dimethoxybenzoyl chloride in pyridine or DMF under anhydrous conditions .
Coupling reaction : Stirring at room temperature for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Critical parameters :
Q. How is X-ray crystallography employed to confirm the molecular structure of this compound, and what software tools are recommended for data refinement?
Answer: Single-crystal X-ray diffraction is the gold standard for structural confirmation:
Crystallization : Grow crystals via slow evaporation from methanol or DMSO/water mixtures.
Data collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement :
- SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography .
- Hydrogen bonding networks (e.g., N–H···O interactions) are analyzed using Mercury or Olex2 for visualization .
- Example: A related compound, N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide, showed intermolecular N–H···N hydrogen bonds (2.02 Å) stabilizing crystal packing .
Q. What biological targets or pathways are associated with this compound, and how are in vitro assays designed to evaluate its activity?
Answer: The compound’s structural motifs (sulfonyl, thiazole, dimethoxybenzamide) suggest potential as a kinase inhibitor or antimicrobial agent :
Target identification :
- Similar derivatives inhibit DAPK1/CSF1R (dual targets in neurodegenerative diseases) .
- Thiazole-containing analogs disrupt PFOR enzyme activity in anaerobic organisms .
Assay design :
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (IC50 determination).
- Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against S. aureus or E. coli via broth microdilution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to improve the potency of this compound against specific targets?
Answer: SAR strategies include:
Analog synthesis : Modify substituents on the benzamide (e.g., replace methoxy with halogens) or the sulfonyl group (e.g., replace nitro with cyano).
Biological testing : Screen analogs against target enzymes (e.g., DAPK1) using dose-response curves.
Key findings :
Q. How should researchers address contradictions in biological activity data across different studies?
Answer: Discrepancies often arise from variations in:
Assay conditions :
- pH (e.g., PFOR enzyme activity is pH-sensitive) .
- Solvent (DMSO concentration >1% can inhibit bacterial growth) .
Cell models : Primary cells vs. immortalized lines (e.g., C6 glioma cells vs. HEK293) show differing responses to kinase inhibitors .
Statistical validation : Use Grubbs’ test to identify outliers and repeat experiments with ≥3 biological replicates.
Q. What interdisciplinary approaches integrate computational modeling with experimental data to refine the compound’s mechanism of action?
Answer:
Molecular docking : Use AutoDock Vina to predict binding modes to DAPK1 (PDB: 5A8A). Focus on interactions with the hinge region (e.g., hydrogen bonds to Val96) .
MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
Experimental validation : Compare docking scores with IC50 values from kinase assays to prioritize analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
